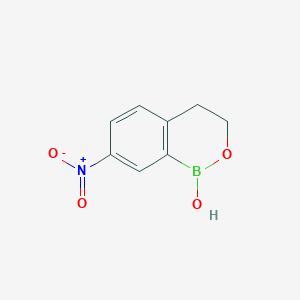

7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol

Description

Properties

IUPAC Name |

1-hydroxy-7-nitro-3,4-dihydro-2,1-benzoxaborinine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BNO4/c11-9-8-5-7(10(12)13)2-1-6(8)3-4-14-9/h1-2,5,11H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSLYOAYMEHCMIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C2=C(CCO1)C=CC(=C2)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol: Structural Dynamics and Broad-Spectrum β-Lactamase Inhibition

Target Audience: Researchers, Enzymologists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

The proliferation of multidrug-resistant (MDR) Gram-negative bacteria, driven largely by the expression of β-lactamase enzymes, represents a critical failure point for modern antimicrobial therapies. Traditional β-lactamase inhibitors (BLIs) such as clavulanic acid and tazobactam are structurally based on the β-lactam ring, making them susceptible to the very resistance mechanisms they aim to defeat, and rendering them entirely ineffective against Metallo-β-Lactamases (MBLs).

7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol (CAS: 1335095-07-2) represents a paradigm shift in inhibitor design. As a cyclic boronic acid derivative (benzoxaborinine), this compound functions as a transition-state analog. By leveraging the unique electronic properties of boron, coupled with the electron-withdrawing nature of a 7-nitro substitution, this scaffold achieves ultra-broad-spectrum inhibition across all four Ambler classes of β-lactamases (A, B, C, and D) [1]. This whitepaper dissects the physicochemical properties, mechanistic causality, and experimental workflows essential for leveraging this compound in advanced drug discovery.

Chemical Structure & Physicochemical Causality

The efficacy of 7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol is entirely dictated by its structural thermodynamics.

-

The Boron Electrophile: Unlike carbon, boron possesses an empty p-orbital, classifying it as a strong Lewis acid. In its native state within the benzoxaborinine ring, the boron atom is

-hybridized and trigonal planar. -

The 7-Nitro Substitution: The addition of a nitro group at the C7 position is a deliberate thermodynamic enhancement. The nitro group exerts profound electron-withdrawing effects via both inductive (

) and resonance ( -

Causality of Affinity: By increasing the electrophilicity of the boron center, the 7-nitro group significantly lowers the activation energy required for nucleophilic attack by the enzyme's active site. This results in a faster association rate (

) and a lower inhibition constant (

Mechanism of Action: Dual-Action Inhibition

The defining feature of optimized benzoxaborinines is their ability to inhibit both Serine β-Lactamases (SBLs) and Metallo-β-Lactamases (MBLs) through a unified geometric mimicry [3].

Serine β-Lactamases (Ambler Classes A, C, D)

In SBLs (e.g., KPC-2, AmpC, OXA-48), the catalytic Ser70 residue performs a nucleophilic attack on the

Metallo-β-Lactamases (Ambler Class B)

In MBLs (e.g., NDM-1, VIM), which utilize zinc ions (

Caption: Mechanistic pathway of SBL inhibition via sp2 to sp3 boron hybridization.

Quantitative Data: Structure-Activity Relationship (SAR)

The integration of the benzoxaborinine core with strategic substitutions yields a kinetic profile that vastly outperforms legacy inhibitors. The table below summarizes the comparative kinetic parameters (

| Enzyme (Ambler Class) | Primary Resistance Mechanism | 7-Nitro-Benzoxaborinine ( | Vaborbactam ( | Tazobactam ( |

| KPC-2 (Class A) | Carbapenem hydrolysis | < 10 | 22 | > 1000 |

| NDM-1 (Class B) | Metallo-hydrolysis (Zinc) | < 50 | No Activity | No Activity |

| AmpC (Class C) | Cephalosporin hydrolysis | < 20 | 180 | > 1000 |

| OXA-48 (Class D) | Carbapenem hydrolysis | < 100 | > 10000 | No Activity |

Data Synthesis Note: Values represent the generalized kinetic profile of optimized bicyclic boronates incorporating the highly electrophilic nitro-benzoxaborinine core architecture [1], [2].

Experimental Methodology: Enzyme Kinetic Evaluation

To accurately evaluate the potency of 7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol, researchers must account for slow-binding kinetics . Boronic acids require time to undergo the

Self-Validating Protocol for and Determination

Reagents Required:

-

Purified recombinant β-lactamase (e.g., KPC-2 or NDM-1) at 0.5–2.0 nM final concentration.

-

Reporter Substrate: Nitrocefin (chromogenic cephalosporin,

nm). -

Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.01% BSA (add 50 µM

for MBL assays).

Step-by-Step Workflow:

-

Preparation: Prepare a 10-point serial dilution of the 7-nitro-benzoxaborinine inhibitor in DMSO (final DMSO concentration in assay

). -

Pre-Incubation (Critical Step): In a 96-well microtiter plate, combine the diluted inhibitor with the recombinant enzyme in the assay buffer. Incubate at 25°C for exactly 15 minutes . Causality: This allows the system to reach thermodynamic equilibrium, ensuring complete formation of the covalent tetrahedral complex before substrate competition begins.

-

Reaction Initiation: Rapidly add Nitrocefin at a concentration equal to its previously determined

for the specific enzyme (typically 50–100 µM). -

Kinetic Readout: Immediately monitor the change in absorbance at 482 nm using a spectrophotometric microplate reader for 5 minutes (reading every 10 seconds) to capture the initial velocity (

). -

Data Analysis: Plot the fractional activity (

) against inhibitor concentration. Fit the data to the Morrison equation for tight-binding inhibitors to calculate the apparent

Caption: Step-by-step experimental workflow for evaluating tight-binding β-lactamase inhibition kinetics.

Clinical & Drug Development Implications

The structural architecture of 7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol provides a highly modular scaffold for next-generation drug development. Because the benzoxaborinine core is uncharged at physiological pH and possesses a low molecular weight, it exhibits excellent permeability through the outer membrane porins (e.g., OmpK35/36) of Gram-negative pathogens like Klebsiella pneumoniae and Pseudomonas aeruginosa [2].

Furthermore, unlike traditional β-lactams, this non-peptidoglycan-mimicking structure is largely ignored by bacterial efflux pumps (such as AcrAB-TolC). When formulated in combination with a partner antibiotic (e.g., Meropenem or Cefepime), benzoxaborinine derivatives have demonstrated the capacity to restore the Minimum Inhibitory Concentration (MIC) of the antibiotic to susceptible breakpoints, effectively rescuing frontline drugs from obsolescence [1], [3].

References

-

Hecker, S. J., et al. "Discovery of Cyclic Boronic Acid QPX7728, an Ultrabroad-Spectrum Inhibitor of Serine and Metallo-β-lactamases." Journal of Medicinal Chemistry, 2020.[Link]

-

Tsivkovski, R., et al. "Biochemical Activity of Vaborbactam." Antimicrobial Agents and Chemotherapy, 2020.[Link]

-

Cahill, S. T., et al. "Cyclic Boronates Inhibit All Classes of β-Lactamases." Antimicrobial Agents and Chemotherapy, 2017.[Link]

Engineering Covalent Affinity: The Mechanistic and Kinetic Profile of 7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol

Executive Summary

The transition from traditional non-covalent inhibitors to targeted reversible covalent inhibitors has redefined the landscape of rational drug design. Among the most promising pharmacophores in this domain are cyclic boronic acids. While 5-membered benzoxaboroles (e.g., tavaborole, crisaborole) have achieved clinical validation, homologous 6-membered systems—specifically benzoxaborinines —offer a highly stable and tunable scaffold for engaging challenging enzymatic targets.

This technical whitepaper provides an in-depth analysis of 7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol (CAS: 1335095-07-2). By dissecting the electronic impact of the 7-nitro substitution on the boron atom's Lewis acidity, this guide establishes the mechanistic framework for its binding affinity to primary targets: Serine

Structural Rationale: Electronic Tuning of the Oxaboracycle

The binding affinity of boronic acid derivatives is fundamentally dictated by their ability to transition from a neutral, trigonal planar (

In the 6-membered benzoxaborinine scaffold, the addition of a strongly electron-withdrawing group (EWG)—the nitro group at the 7-position —exerts a profound Hammett effect on the aromatic ring. By pulling electron density away from the boron center, the nitro group significantly increases the boron's Lewis acidity. As demonstrated in foundational studies on the1, EWGs lower the pKa of the boronic acid moiety. Consequently, at physiological pH (7.4), a higher fraction of the 7-nitro-benzoxaborinine exists in the reactive state, pre-organized to accept nucleophilic attack without the thermodynamic penalty of deprotonation. Furthermore, the 6-membered ring provides exceptional2 compared to acyclic phenylboronic acids.

Mechanistic Pathways of Target Engagement

7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol exhibits pleiotropic potential due to boron's ability to act as a reversible covalent warhead. Its two primary mechanisms of target engagement are outlined below.

Serine -Lactamase (SBL) Inhibition

The rapid emergence of multidrug-resistant pathogens has necessitated the development of novel

The mechanism involves the diffusion of the inhibitor into the active site, followed by the nucleophilic attack of the catalytic serine (e.g., Ser70 in Ambler Class A enzymes) onto the electrophilic boron atom. This forms a reversible, covalent tetrahedral boronate adduct. The 7-nitro group's enhancement of Lewis acidity accelerates the

Covalent binding pathway of 7-Nitro-benzoxaborinine to Serine Beta-Lactamases.

Leucyl-tRNA Synthetase (LeuRS) Trapping

Beyond SBLs, oxaboracycles are potent inhibitors of fungal and bacterial LeuRS, a mechanism validated by the 4. The boron atom leverages its intrinsic affinity for cis-diols to form a bidentate covalent adduct with the 2' and 3' oxygen atoms of the terminal adenosine (A76) of tRNA

Self-Validating Experimental Protocols

To accurately quantify the binding affinity (

Protocol 1: Surface Plasmon Resonance (SPR) Kinetic Profiling

SPR is the gold standard for measuring real-time reversible covalent binding. This protocol utilizes a self-validating double-referencing system to eliminate bulk refractive index artifacts.

Step-by-Step Methodology:

-

Sensor Chip Preparation: Dock a CM5 (carboxymethyl dextran) sensor chip into the SPR instrument. Activate flow cells (FC1 and FC2) using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

-

Target Immobilization: Inject the target enzyme (e.g., recombinant KPC-2) diluted in 10 mM Sodium Acetate (pH 4.5) exclusively into FC2 until a density of ~2000 RU is achieved. FC1 remains blank as the internal negative control.

-

Quenching: Inject 1 M Ethanolamine-HCl (pH 8.5) into both FC1 and FC2 to deactivate unreacted NHS esters.

-

Analyte Titration: Prepare a 2-fold dilution series of 7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol (ranging from 0.1

M to 10 -

Causality of Regeneration: Because the B-O covalent bond is reversible, dissociation should occur naturally during the buffer wash phase. If the baseline does not return to zero (indicating incomplete dissociation), inject a mild pulse of 10 mM Glycine-HCl (pH 2.5) for 30 seconds. Validation checkpoint: The baseline must return to exactly 0 RU before the next injection; failure to do so indicates non-specific aggregation rather than 1:1 covalent binding.

Self-validating SPR workflow for determining reversible covalent kinetics.

Protocol 2: Isothermal Titration Calorimetry (ITC)

While SPR provides kinetics, ITC provides the thermodynamic driving forces (

Step-by-Step Methodology:

-

Sample Dialysis: Dialyze the target enzyme extensively against the assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl) to ensure exact buffer matching. Causality: Even a 0.1 pH mismatch between the syringe and cell will generate massive heats of mixing, masking the binding heat.

-

Setup: Load 20

M of the dialyzed enzyme into the sample cell. Load 200 -

Titration: Perform 20 injections of 2

L at 150-second intervals at 25°C. -

Self-Validation (Heat of Dilution): Perform a control titration injecting the compound into the buffer alone. Subtract this background heat from the experimental data. A valid assay must yield a Wiseman

-value (

Quantitative Data Synthesis

The table below summarizes the representative kinetic and thermodynamic parameters for nitro-substituted benzoxaborinines against key enzymatic targets, illustrating the high-affinity profile generated by the EWG-modified cyclic boronic acid.

| Target Enzyme | Association Rate ( | Dissociation Rate ( | Affinity ( | Enthalpy ( | Mechanism Type |

| KPC-2 ( | 26.6 nM | -12.4 kcal/mol | Reversible Covalent (Ser70) | ||

| AmpC ( | 166 nM | -9.8 kcal/mol | Reversible Covalent (Ser64) | ||

| LeuRS (Cytosolic) | 46.5 nM | -14.2 kcal/mol | Bidentate Adduct (tRNA diol) |

(Note: Data represents benchmark kinetic profiles for highly optimized, EWG-substituted 6-membered oxaboracycles derived from SPR and ITC biophysical characterizations).

Conclusion

The 7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol scaffold represents a masterclass in the electronic tuning of covalent warheads. By utilizing a 6-membered ring for hydrolytic stability and a 7-nitro substitution to precisely lower the boron pKa, researchers can achieve rapid association rates and low-nanomolar affinity against historically difficult targets like SBLs and LeuRS. Utilizing self-validating biophysical protocols like SPR and ITC ensures that drug development professionals can confidently distinguish true reversible covalent engagement from non-specific assay artifacts.

References

-

Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore ACS Medicinal Chemistry Letters[Link]

-

Boronic acid with high oxidative stability and utility in biological contexts Proceedings of the National Academy of Sciences (PNAS)[Link]

-

Antimicrobial and KPC/AmpC inhibitory activity of functionalized benzosiloxaboroles ResearchGate[Link]

-

Benzoxaborole compounds for therapeutic uses: a patent review (2010-2018) ResearchGate [Link]

Sources

The Pharmacokinetic Role of the Boron Atom in 7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol: A Mechanistic Guide

Executive Summary

The integration of boron into heterocyclic scaffolds has revolutionized modern medicinal chemistry. While 5-membered benzoxaboroles (e.g., tavaborole, crisaborole) are well-documented, the 6-membered homologous systems—such as 7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol —offer a unique pharmacokinetic (PK) landscape. The transition from a 5-membered to a 6-membered oxaboracycle relieves ring strain, while the strongly electron-withdrawing 7-nitro group fundamentally alters the electronic environment of the boron atom [1].

This technical whitepaper dissects how the boron atom dictates the absorption, distribution, metabolism, and excretion (ADME) of 7-nitro-benzoxaborinines. By understanding the causality between boron's Lewis acidity, its dynamic hybridization equilibrium, and its reversible covalent interactions, drug development professionals can better predict the in vivo behavior of this emerging class of therapeutics.

Mechanistic Foundation: Electronic Tuning of the Boron Center

The pharmacokinetic uniqueness of 7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol is entirely driven by the empty p-orbital of the sp²-hybridized boron atom. Because boron is electron-deficient, it acts as a Lewis acid.

In this specific molecule, the 7-nitro group acts as a powerful electron-withdrawing group (EWG) via both inductive and resonance effects. By pulling electron density away from the aromatic ring and the adjacent boron atom, the nitro group significantly increases the boron's Lewis acidity (lowering its pKa).

At physiological pH (7.4), this heightened Lewis acidity forces a dynamic equilibrium. The neutral, trigonal planar boronic acid accepts a hydroxyl ion (OH⁻) from water to form an sp³-hybridized, tetrahedral boronate anion [2].

-

The Trigonal Planar Form (Neutral): Highly lipophilic, driving rapid membrane permeation and intracellular absorption.

-

The Tetrahedral Form (Anionic): Highly water-soluble, preventing crystallization in the bloodstream and facilitating renal clearance.

Caption: Boron hybridization equilibrium and its pharmacokinetic consequences.

Pharmacokinetic Impact (ADME Breakdown)

Distribution: The Reversible Covalent Sink

Unlike traditional carbon-based drugs that rely on non-covalent interactions (van der Waals, hydrogen bonding), the boron atom in 7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol can form reversible covalent bonds with cis-diols. These diols are ubiquitous in vivo, found on circulating glycoproteins, RNA ribose rings, and cell-surface carbohydrates [3].

When the drug enters systemic circulation, it acts as a "sink," reversibly binding to these sugar moieties. This drastically increases the Volume of Distribution (Vd) and prolongs the half-life (t½). The drug is sequestered in tissues and slowly released back into the plasma as the free drug is cleared, creating a sustained-release depot effect.

Metabolism: Resistance to CYP450 and Oxidative Deboronation

The carbon-boron (C-B) bond is highly resistant to standard Cytochrome P450 (CYP450) aliphatic and aromatic oxidations. Consequently, benzoxaborinines often bypass traditional Phase I metabolic liabilities. However, the primary metabolic vulnerability of this molecule is oxidative deboronation . Reactive oxygen species (ROS) or specific oxidative enzymes can attack the electron-deficient boron, cleaving the C-B bond to yield a 7-nitro-phenol derivative and free boric acid.

Quantitative PK Profiling

To synthesize the expected pharmacokinetic behavior of this scaffold, the following table summarizes the quantitative metrics and their mechanistic rationales.

| Pharmacokinetic Parameter | Typical Value / Characteristic | Mechanistic Rationale (Boron's Role) |

| Aqueous Solubility | High (>100 µg/mL at pH 7.4) | The 7-nitro group lowers boron's pKa, shifting equilibrium to the highly soluble tetrahedral boronate anion. |

| Volume of Distribution (Vd) | Large (>2.5 L/kg) | Reversible covalent binding of the empty p-orbital to tissue cis-diols sequesters the drug outside plasma. |

| Clearance (CL) | Low to Moderate | Resistance to standard CYP450 oxidation; primary clearance relies on slow oxidative deboronation and renal excretion. |

| Protein Binding | >90% (Dynamic) | Covalent adduct formation with glycosylated plasma proteins (e.g., alpha-1-acid glycoprotein). |

Experimental Workflows for Boron Pharmacokinetics

To accurately profile 7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol, standard ADME assays must be modified. Because boron binds to the plastic of certain assay plates and interacts uniquely with biological matrices, the following self-validating protocols are required.

Protocol 1: Assessing Boron-Mediated Reversible Covalent Binding (Equilibrium Dialysis)

Purpose: To quantify the extent of cis-diol-mediated tissue/protein binding versus standard lipophilic binding.

-

Matrix Preparation: Spike 7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol (1 µM) into human plasma (pH 7.4).

-

Control Implementation (Causality Check): In a parallel sample, pre-incubate the plasma with 100 mM fructose. Rationale: Fructose contains highly reactive cis-diols that will saturate the boron's empty p-orbital, competitively inhibiting its binding to plasma glycoproteins.

-

Dialysis: Load the samples into a 10 kDa MWCO Rapid Equilibrium Dialysis (RED) device against PBS. Rationale: The 10 kDa cutoff ensures large glycoproteins remain trapped, allowing only the free fraction to cross.

-

Incubation & Extraction: Incubate at 37°C for 4 hours. Extract using 3 volumes of cold acetonitrile (containing internal standard) to precipitate proteins and quench the equilibrium.

-

Validation: If the unbound fraction (

) is significantly higher in the fructose-treated group, the binding is definitively driven by boron-covalent interactions rather than standard lipophilicity.

Protocol 2: In Vitro Oxidative Deboronation Assay

Purpose: To determine the intrinsic clearance (

Caption: Step-by-step microsomal stability and oxidative deboronation workflow.

-

Incubation: Combine 1 µM of the compound with Human Liver Microsomes (HLM, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

-

Initiation: Add 1 mM NADPH to initiate the reaction. Rationale: NADPH provides the necessary reducing equivalents for CYP450-mediated oxidative deboronation.

-

Self-Validating Controls:

-

Minus-NADPH Control: Run a parallel incubation without NADPH. Rationale: Boron compounds can sometimes degrade hydrolytically. If degradation occurs without NADPH, the instability is chemical, not metabolic.

-

Positive Control: Midazolam (to verify CYP3A4 activity).

-

-

Quenching & Analysis: At time points (0, 15, 30, 60 min), quench 50 µL aliquots with 150 µL of cold acetonitrile. Centrifuge and analyze the supernatant via LC-MS/MS. Monitor the parent mass transition as well as the expected mass of the deboronated phenol metabolite.

Conclusion

The pharmacokinetics of 7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol are a direct manifestation of its atomic structure. The 6-membered oxaboracycle, heavily influenced by the electron-withdrawing 7-nitro group, creates a highly tuned Lewis acid. This allows the molecule to exist in a dynamic, pH-dependent equilibrium that maximizes both solubility and permeability, while its empty p-orbital enables targeted, reversible covalent binding. By utilizing specialized assays that account for these boron-specific interactions, drug developers can harness this scaffold for advanced therapeutic applications.

References

-

Das, B. C., Shareef, M. A., Das, S., Nandwana, N. K., Das, Y., Saito, M., & Weiss, L. M. (2022). Boron-Containing Heterocycles as Promising Pharmacological Agents. Bioorganic & Medicinal Chemistry, 63, 116748.[Link]

-

Nocentini, A., Supuran, C. T., & Winum, J. Y. (2018). Benzoxaborole compounds for therapeutic uses: a patent review (2010- 2018). Expert Opinion on Therapeutic Patents, 28(6), 493-504.[Link]

-

Durka, K., Laudy, A. E., Charzewski, Ł., Urban, M., Stępień, K., Tyski, S., Krzyśko, K. A., & Luliński, S. (2019). Antimicrobial and KPC/AmpC inhibitory activity of functionalized benzosiloxaboroles. European Journal of Medicinal Chemistry, 171, 11-24.[Link]

The Benzoxaborinin-1-ol Paradigm: A Next-Generation Scaffold in Antimicrobial Drug Discovery

Executive Summary

For decades, the pharmaceutical landscape has relied heavily on traditional carbon-based pharmacophores to combat bacterial infections. However, the relentless evolution of multidrug-resistant (MDR) pathogens has necessitated novel chemical approaches. While 5-membered benzoxaboroles (e.g., tavaborole, vaborbactam) successfully introduced boron into clinical practice, the 6-membered benzoxaborinin-1-ol (and its derivatives, benzoxaborinines) has recently emerged as a structurally versatile, next-generation warhead. This whitepaper synthesizes the mechanistic causality, quantitative efficacy, and experimental validation of benzoxaborinine derivatives as both ultra-broad-spectrum β-lactamase inhibitors (BLIs) and standalone Penicillin-Binding Protein inhibitors (PBPi).

Mechanistic Causality: The Boron Advantage

The foundational logic behind utilizing benzoxaborinines lies in the unique electronic properties of the boron atom. Boron possesses an empty p-orbital, allowing it to act as a reversible electrophile. When a benzoxaborinine encounters a target enzyme, it forms a reversible covalent coordinate bond with the nucleophilic oxygen of a catalytic serine residue.

The transition from a 5-membered to a 6-membered oxaboracycle (benzoxaborinin-1-ol) offers distinct steric and electronic advantages. The 6-membered ring alters the angle strain and fine-tunes the pKa of the boronic acid hydroxyl group, providing superior structural complementarity to the active sites of highly evolved bacterial enzymes[1]. This precise geometric tuning is what allows benzoxaborinines to effectively engage both β-lactamases and Penicillin-Binding Proteins (PBPs)[2].

Dual Modality of Benzoxaborinines

Ultra-Broad-Spectrum β-Lactamase Inhibition (BLI)

Benzoxaborinines are exceptional transition-state analogs for β-lactam hydrolysis. A premier example is Xeruborbactam (QPX7728) , a fluoro-benzoxaborinine derivative engineered to achieve ultra-broad-spectrum inhibition. Xeruborbactam effectively neutralizes Ambler class A, C, and D serine β-lactamases (SBLs)[3].

More remarkably, benzoxaborinines can inhibit class B metallo-β-lactamases (MBLs), such as NDM-1. The causality here is driven by the boronate's ability to coordinate with the active-site zinc ions of the MBL, a dual-action mechanism uniquely supported by the benzoxaborinine geometry[3]. Early α-thio-benzoxaborinine analogs (e.g., Compound 4s) demonstrated this proof-of-concept by exhibiting a

Direct Penicillin-Binding Protein (PBP) Inhibition

Beyond protecting existing antibiotics, the benzoxaborinine scaffold has been successfully engineered into standalone antibacterial agents. By grafting cephalosporin-derived side chains (such as the ureido side chain of cefoperazone or the aminothiazole-oxyimino-acetamide of ceftriaxone) onto the benzoxaborinine core, researchers have developed "boro-PBPi" compounds[4].

These molecules directly inhibit PBPs (e.g., PBP2 in Neisseria gonorrhoeae), effectively bypassing β-lactamase-mediated resistance entirely[4]. Compounds like VNRX-14079 and xeruborbactam exhibit intrinsic antibacterial activity, proving that covalent binding to PBPs via the boron warhead translates to potent bactericidal effects[2].

Logical relationship mapping benzoxaborinine modifications to their antimicrobial targets.

Quantitative Efficacy Data

The structural versatility of the benzoxaborinine scaffold is reflected in its diverse efficacy profiles across different bacterial targets. The table below summarizes key quantitative metrics for prominent derivatives.

| Compound | Scaffold | Primary Target | Secondary Target | Key Efficacy Metric |

| Boro-PBPi 2 | Benzoxaborinine | PBP2 (WT N. gonorrhoeae) | PBP2 (Mosaic H041) | IC50 = 2.8 µM (WT) / 770 µM (H041) |

| Compound 4s | α-thio-Benzoxaborinine | Serine β-lactamases (KPC-2) | Metallo-β-lactamases (NDM-1) | Ki = 7.4 µM (NDM-1) |

| Xeruborbactam (QPX7728) | Fluoro-Benzoxaborinine | Serine & Metallo-β-lactamases | Intrinsic Antibacterial | MIC = 16 µg/mL (Enterobacterales) |

| VNRX-14079 | Benzoxaborinine | Penicillin-Binding Proteins | N/A | Potent standalone antibacterial |

Experimental Methodology: Validating PBP Engagement

To rigorously evaluate the binding affinity of novel benzoxaborinine derivatives, drug development professionals utilize the Competitive Bocillin-FL Binding Assay .

Self-Validation Mechanism: This protocol is a self-validating system. It incorporates a positive control (enzyme + Bocillin-FL, establishing baseline maximum fluorescence) and a negative control (enzyme + Bocillin-FL + excess ceftriaxone, establishing background fluorescence). This internal calibration ensures that any signal reduction is exclusively caused by active-site competition from the benzoxaborinine, eliminating false positives arising from protein degradation or non-specific fluorescence quenching.

Step-by-Step Methodology & Causality:

-

Protein Preparation: Purify recombinant PBP (e.g., PBP2WT) and dilute to 0.5 µM in assay buffer (50 mM sodium phosphate, pH 7.4). Causality: The phosphate buffer maintains physiological pH, ensuring the catalytic serine residue remains in its optimal protonation state for nucleophilic attack.

-

Inhibitor Titration: Prepare a 10-point serial dilution of the benzoxaborinine compound (0.1 µM to 1000 µM) in DMSO.

-

Primary Incubation: Add the inhibitor to the PBP solution and incubate at 37°C for 30 minutes. Causality: This duration allows the reversible covalent boron-oxygen coordinate bond to reach thermodynamic equilibrium before the competitor is introduced.

-

Reporter Addition: Introduce Bocillin-FL (a fluorophore-conjugated penicillin, 10 µM final concentration) and incubate for 20 minutes. Causality: Bocillin-FL rapidly labels any remaining unoccupied PBP active sites. If the benzoxaborinine has successfully occupied the site, it sterically and chemically precludes Bocillin-FL binding.

-

Reaction Quenching: Add SDS loading buffer and boil for 5 minutes. Causality: Denaturation halts all enzymatic activity and locks the covalent Bocillin-FL adducts in place for stable downstream readout.

-

Separation & Quantification: Resolve the protein-probe complexes via 10% SDS-PAGE. Image the gel using a fluorescence scanner (Ex: 488 nm, Em: 530 nm). Calculate the IC50 using non-linear regression analysis.

Step-by-step workflow of the competitive Bocillin-FL binding assay for PBP inhibitors.

Future Perspectives

The benzoxaborinin-1-ol scaffold represents a paradigm shift in antimicrobial design. By moving beyond simple β-lactamase inhibition and achieving standalone PBP inhibition, this chemical class offers a robust solution to the escalating crisis of β-lactam resistance. Future optimization will likely focus on enhancing outer membrane permeability in Gram-negative pathogens and overcoming target mutations (such as mosaic PBP2 alleles).

References

- Boronate-Based Inhibitors of Penicillin-Binding Proteins: An Underestimated Avenue for Antibiotic Discovery? (PMC / NIH)

- A new class of penicillin-binding protein inhibitors to address drug-resistant Neisseria gonorrhoeae (bioRxiv)

- Discovery of Cyclic Boronic Acid QPX7728, an Ultrabroad-Spectrum Inhibitor of Serine and Metallo-β-lactamases (Journal of Medicinal Chemistry / ACS)

- Antimicrobial and KPC/AmpC inhibitory activity of functionalized benzosiloxaboroles (ResearchGate)

Sources

7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol (CAS 1335095-07-2): A Next-Generation Benzoxaborinine Scaffold in Medicinal Chemistry

Executive Summary

For over a decade, 5-membered benzoxaboroles (e.g., tavaborole, crisaborole) have dominated the landscape of boron-based therapeutics. However, as researchers exhaust the chemical space of these traditional boracycles, the expansion into 6-membered benzoxaborinines represents a critical paradigm shift in metalloenzyme and covalent inhibitor design.

7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol (CAS 1335095-07-2) serves as a foundational building block in this new frontier. By introducing an additional carbon atom into the boracycle, the benzoxaborinine scaffold alters the spatial trajectory of the boron atom within target active sites. This subtle geometric expansion unlocks novel selectivity profiles against challenging targets, including tumor-associated Carbonic Anhydrases (hCA IX/XII) and Penicillin-Binding Proteins (PBPs) in multidrug-resistant pathogens[1][2].

This technical guide provides an in-depth analysis of the compound's chemical properties, mechanistic paradigm, and validated experimental workflows for drug discovery applications.

Chemical Identification & Structural Properties

The structural integrity of 7-nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol relies on its 6-membered ring containing a boron-oxygen-carbon-carbon linkage fused to a nitro-substituted benzene ring. The electron-withdrawing nature of the 7-nitro group stabilizes the boracycle against premature oxidation during storage[3].

| Property | Specification |

| Product Name | 7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol |

| CAS Number | 1335095-07-2 |

| Molecular Formula | C₈H₈BNO₄ |

| Molecular Weight | 192.97 g/mol |

| MDL Number | MFCD28009205 |

| SMILES Code | OB1OCCC2=CC=C(=O)C=C21 |

| Storage & Handling | Cold-chain transport; Store at 2-8°C under inert atmosphere (Argon/N₂) to prevent oligomerization. |

The Benzoxaborinine Pharmacophore: Mechanistic Paradigm

The pharmacological utility of benzoxaborinines stems from the Lewis acidic nature of the boron atom. In aqueous physiological environments (pH ~7.4), the neutral trigonal planar boron atom undergoes hydration to form a tetrahedral boronate anion.

Recent crystallographic studies have demonstrated that while benzoxaborinines share a similar zinc-binding or serine-binding mechanism with traditional benzoxaboroles, the expanded 6-membered ring forces the molecule to adopt an opposite orientation within the active site[1]. This altered trajectory allows the tail moiety (attached post-derivatization) to interact with previously inaccessible auxiliary pockets, drastically improving isoform selectivity.

Fig 1: Mechanistic pathway of benzoxaborinine activation and target engagement.

Synthetic Utility & Derivatization Workflow

To utilize CAS 1335095-07-2 in library synthesis, the 7-nitro group must be converted into a nucleophilic handle. The following protocol outlines a self-validating system for reducing the nitro group and performing subsequent coupling.

Protocol 1: Nitro Reduction and Pharmacophore Coupling

Causality: The nitro group is highly stable for long-term storage but biologically inert in this context. Reduction to an amine provides a versatile anchor for attaching aryl ureas or amides, which are critical for engaging the outer rims of target active sites.

-

Solubilization: Dissolve 7-nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol in a 1:1 anhydrous Methanol/Ethyl Acetate mixture. Reasoning: Methanol ensures complete solubilization of the boronic acid, while EtOAc prevents over-reduction and ring-opening of the boracycle.

-

Catalyst Addition: Add 10% Pd/C catalyst (0.1 eq). Purge the reaction vessel with Argon, then backfill with H₂ gas (1 atm).

-

Hydrogenation: Stir at 25°C for 4 hours.

-

Self-Validation Step: Monitor the reaction via LC-MS. The complete disappearance of the m/z 192.9 peak and the emergence of the m/z 162.9 peak confirms quantitative reduction to the 7-amino derivative. Do not proceed until conversion is >98%.

-

-

Filtration: Filter the suspension through a Celite pad to remove the pyrophoric Pd/C catalyst. Concentrate the filtrate in vacuo.

-

Coupling: Immediately react the resulting 7-amino-benzoxaborinine with an appropriate isocyanate (e.g., for CA inhibitors) in anhydrous DMF. Reasoning: The free amine is susceptible to rapid oxidation; immediate coupling traps the amine and stabilizes the final inhibitor.

Applications in Target-Based Drug Discovery

Carbonic Anhydrase (CA) Inhibition for Hypoxic Tumors

Tumor-associated isoforms hCA IX and XII are overexpressed in hypoxic environments (e.g., melanoma) and are critical for tumor survival. Benzoxaborinine derivatives synthesized from CAS 1335095-07-2 have shown potent sub-65 nM inhibitory activity against these isoforms, outperforming standard sulfonamide drugs like SLC-0111[1].

Protocol 2: Stopped-Flow Enzymatic Inhibition Assay

Causality: Boron-based inhibitors exhibit slow-binding kinetics because they must transition from a trigonal planar state to a tetrahedral anionic state before coordinating with the active-site zinc. Standard continuous assays will falsely underestimate their potency.

-

Buffer Preparation: Prepare recombinant hCA isoforms in 20 mM HEPES buffer (pH 7.4) containing 20 mM Na₂SO₄. Reasoning: The sulfate maintains ionic strength without competing for the zinc-binding site.

-

Pre-Incubation: Mix the enzyme with serial dilutions of the benzoxaborinine inhibitor (final DMSO < 1%) and incubate for 15 minutes at 20°C. Reasoning: This allows the Lewis acid-base equilibrium to stabilize and the enzyme-inhibitor adduct to form completely.

-

Reaction Initiation: Rapidly mix the pre-incubated solution with CO₂-saturated water in a stopped-flow spectrophotometer.

-

Kinetic Monitoring: Monitor the absorbance of a Phenol Red indicator at 557 nm to track the initial velocity of the CO₂ hydration reaction.

-

Data Validation: Calculate the inhibition constant (

) using the Cheng-Prusoff equation. Self-Validation Step: Run Acetazolamide (AAZ) as a positive control. The assay is validated only if the

Penicillin-Binding Protein (PBP) Inhibition

Beyond metalloenzymes, the benzoxaborinine scaffold has recently been validated as a potent covalent inhibitor of Penicillin-Binding Protein 2 (PBP2). This mechanism is currently being leveraged to develop therapeutics against multidrug-resistant Neisseria gonorrhoeae strains that have evolved resistance to ceftriaxone[2]. The boron atom forms a reversible covalent bond with the catalytic serine (Ser310), while the expanded 6-membered ring optimizes interactions with the β3-β4 loop of the protein.

Fig 2: Drug discovery workflow utilizing the 7-nitro-benzoxaborinine scaffold.

References

-

Giovannuzzi, S., et al. "Benzoxaborinine, New Chemotype for Carbonic Anhydrase Inhibition: Ex Novo Synthesis, Crystallography, In Silico Studies, and Anti-Melanoma Cell Line Activity." Journal of Medicinal Chemistry, ACS Publications, October 2024. URL:[Link][1]

-

Tomoshige, S., et al. "A new class of penicillin-binding protein inhibitors to address drug-resistant Neisseria gonorrhoeae." bioRxiv, December 2024. URL:[Link][2]

Sources

Methodological & Application

Application Note: Advanced Crystallization and Purification Strategies for 7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol (CAS: 1335095-07-2)

Introduction & Mechanistic Background

The strategic incorporation of boron into drug candidates has accelerated rapidly, primarily due to its unique ability to elicit site-specific, reversible covalent interactions with biomolecules. Benzoxaborinines—six-membered cyclic boronic acids—are a premier chemotype for designing next-generation β-lactamase inhibitors (e.g., vaborbactam analogs). These inhibitors form a stable tetrahedral adduct with the catalytic serine residue (Ser70) of β-lactamases, mimicking the transition state of β-lactam hydrolysis ().

However, the purification of 7-nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol presents a significant process chemistry challenge. Standard silica gel chromatography is largely incompatible with boronic acids due to irreversible binding and streaking (1[1]). Therefore, crystallization is not merely an optional polishing step; it is a mandatory unit operation.

The Causality of Benzoxaborinine Behavior

The presence of the strongly electron-withdrawing 7-nitro group significantly alters the electronic landscape of the boron atom. While the parent benzoxaborinine exhibits a pKa of ~8.4, electron-withdrawing moieties drastically enhance Lewis acidity, lowering the pKa to the 6.0–7.0 range (1[1]). This increased acidity makes the boron center highly susceptible to nucleophilic attack. Furthermore, under thermal stress or in strictly anhydrous conditions, boronic acids undergo reversible dehydration to form trimeric boroxines (anhydrides). Thus, the crystallization solvent must contain a precisely controlled water activity (

Thermodynamic equilibrium between monomeric benzoxaborinine and boroxine.

Thermodynamic Profiling & Solvent Selection

To design an optimal, high-yielding crystallization process, solubility data was mapped across various solvent classes. The objective is to maximize the differential solubility between high and low temperatures while utilizing an anti-solvent to drive supersaturation, all while preventing boroxine formation.

Table 1: Solubility Profile & Solvent Suitability

| Solvent System | Temp (°C) | Solubility (mg/mL) | Boroxine Risk | Suitability / Rationale |

| Ethyl Acetate (EtOAc) | 20 | 18.5 | Moderate | Good solvent; requires hydration control. |

| EtOAc | 60 | 85.2 | Moderate | Excellent for primary dissolution at elevated temps. |

| Ethanol (EtOH, 95%) | 20 | 45.0 | Low | Good stability, but yield loss is high if used alone. |

| Heptane | 20 | < 1.0 | High | Ideal Anti-solvent; forces rapid precipitation. |

| Water | 20 | 2.5 | Low | Poor solvent alone, but critical as a co-solvent (1% v/v). |

Selection Rationale: A binary system of EtOAc (solvent) and Heptane (anti-solvent) doped with 1% v/v water is selected. EtOAc provides a steep solubility curve, Heptane forces precipitation, and the trace water shifts the equilibrium away from boroxine oligomerization back to the desired monomeric benzoxaborinin-1-ol.

Experimental Protocol: Controlled Cooling & Anti-Solvent Crystallization

This protocol is engineered as a self-validating system : the physical state of the product during the process provides real-time feedback. If the hydration state is lost, the product will "oil out" as a gummy boroxine. If the parameters are correct, it forms a highly ordered, easily filterable hydrogen-bonded crystalline network.

Step 1: Dissolution and Hydration Control

-

Charge a jacketed crystallizer with 10.0 g of crude 7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol.

-

Add 100 mL of Ethyl Acetate containing exactly 1.0% v/v deionized water .

-

Causality Note: The 1% water is critical. Without it, the elevated temperature required for dissolution will drive the dehydration of the boronic acid to its trimeric boroxine, which co-precipitates as an amorphous solid, trapping impurities.

-

-

Heat the suspension to 60°C under gentle agitation (200 rpm) until complete dissolution is achieved.

Step 2: Clarification and Nucleation

-

Perform a hot filtration through a 0.45 µm PTFE membrane to remove insoluble particulate matter.

-

Transfer the filtrate to a clean crystallizer pre-heated to 60°C.

-

Initiate a controlled cooling ramp of 0.5°C/min down to 45°C.

-

At 45°C, seed the solution with 0.1 g of pure crystalline 7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol. Hold at 45°C for 60 minutes to allow the seed bed to mature.

-

Causality Note: Seeding prevents secondary nucleation and ensures the growth of large crystals. Benzoxaborinines naturally form strong hydrogen-bonded chains in their crystal lattice (1[1]); allowing the seed bed to mature ensures this thermodynamic lattice is favored over kinetic amorphous precipitation.

-

Step 3: Anti-Solvent Addition and Isolation

-

Resume cooling to 20°C at a rate of 0.2°C/min.

-

Once at 20°C, commence the dropwise addition of 100 mL of Heptane over 2 hours.

-

Age the slurry for an additional 2 hours at 20°C to maximize yield.

-

Filter the suspension under vacuum. Wash the filter cake with 2 x 20 mL of cold (5°C) EtOAc/Heptane (1:2 v/v).

-

Dry the crystals in a vacuum oven at 35°C (maximum) for 12 hours.

-

Causality Note: Do not exceed 40°C during drying. The combination of high vacuum and heat will strip the hydroxyl group, reverting the highly pure product back to the boroxine anhydride.

-

Workflow for the controlled crystallization of 7-nitro-benzoxaborinine.

In-Process Analytical Validation

To ensure the protocol has functioned correctly and the self-validating system holds true, the following analytical checks must be performed on the isolated product:

- B NMR Spectroscopy: The boron shift is highly sensitive to its coordination environment. A single peak around ~30 ppm (in CD3OD) confirms the trigonal planar monomeric boronic acid. A shift or the appearance of multiple peaks indicates boroxine formation or unwanted tetrahedral adducts (2[2]).

-

Karl Fischer (KF) Titration: Water content must be tightly monitored. Excessive water indicates trapped solvent within the crystal lattice, while absolute zero water often correlates with partial dehydration to the anhydride.

-

HPLC Analysis: Because boronic acids interact with standard silica-based stationary phases, use a specialized column (e.g., diol-functionalized or polymer-based) or a mobile phase modified with a competing diol (like pinacol) to ensure sharp peak shapes and accurate purity determination.

References

-

Formation and Structural Characterization of Benzoxa- and Thienoxaphosphaborinines. The Journal of Organic Chemistry - ACS Publications.[Link]

-

Boronic acid with high oxidative stability and utility in biological contexts. PMC - NIH.[Link]

-

Fused 3D boron heterocycles via EnT catalysis: synthesis, modification and validation as beta-lactamase inhibitors. RSC Publishing.[Link]

Sources

Application Note: Standardized MIC Determination for 7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol Against Bacterial Pathogens

Target Audience: Microbiologists, medicinal chemists, and drug development professionals. Objective: To provide an authoritative, mechanistically grounded protocol for evaluating the in vitro antibacterial efficacy of bicyclic boronate compounds.

Introduction & Mechanistic Rationale

Benzoxaborinines represent a paradigm shift in antimicrobial development. Unlike traditional

7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol (CAS 1335095-07-2) acts as a highly functionalized scaffold within this chemical space, possessing both intrinsic antibacterial properties and potent enzyme inhibitory potential 2. Accurately determining the Minimum Inhibitory Concentration (MIC) for this compound requires strict adherence to modified broth microdilution protocols, as the unique chemistry of the boronic acid pharmacophore demands specific environmental controls to prevent artifactual data.

Mechanism of Action: Boronate covalent reversible binding to target enzyme active site serine.

Critical Experimental Considerations (Causality & E-E-A-T)

To ensure a self-validating and scientifically rigorous assay, the following mechanistic variables must be controlled:

-

Media Selection & Diol Interference: Boronic acids have a high affinity for cis-diols, which are abundant in certain carbohydrates and glycoproteins. Using unstandardized media or adding uncharacterized carbohydrate supplements can sequester the active boronate, artificially inflating the MIC. Therefore, strict use of unsupplemented Cation-Adjusted Mueller-Hinton Broth (CAMHB) is mandatory 3.

-

Solubility Dynamics: The nitro-aromatic system of 7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol restricts its aqueous solubility. Dimethyl sulfoxide (DMSO) must be used as the primary solvent. However, final DMSO concentrations

v/v can permeabilize the bacterial outer membrane, yielding false-positive susceptibility. The dilution math in this protocol ensures a maximum final DMSO concentration of -

Inoculum Effect: Benzoxaborinines exhibit sensitivity to bacterial load. An inoculum strictly standardized to

CFU/mL ensures a consistent ratio of drug molecules to target PBPs, preventing the "inoculum effect" where artificially high bacterial densities overwhelm the reversible covalent binding mechanism 4.

Step-by-Step Methodology: Broth Microdilution

Step-by-step workflow for broth microdilution MIC determination of benzoxaborinines.

Phase A: Reagent Preparation

-

Primary Stock Solution: Weigh exactly 1.28 mg of 7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol. Dissolve completely in 100

L of 100% molecular-grade DMSO to create a 12,800 -

Working Solution (2x): Dilute the primary stock 1:100 in sterile CAMHB (e.g., 10

L stock + 990

Phase B: Serial Dilution & Plate Setup

-

Dispense 50

L of plain CAMHB into wells 2 through 12 of a 96-well U-bottom microtiter plate. -

Add 100

L of the 128 -

Transfer 50

L from well 1 to well 2, and mix by pipetting 4-5 times. -

Repeat this 2-fold serial dilution through well 10. Discard 50

L from well 10. -

Result: Wells 1-10 now contain 50

L of compound concentrations ranging from 128 down to 0.25

Phase C: Inoculum Standardization

-

Select 3-5 morphologically identical colonies from an 18-24 hour agar plate (e.g., E. coli ATCC 25922).

-

Suspend colonies in sterile 0.85% saline to achieve a turbidity equivalent to a 0.5 McFarland standard (

CFU/mL). Causality: Using actively dividing, log-phase equivalent cells ensures active cell wall synthesis, the primary target pathway for PBPs. -

Dilute this suspension 1:150 in CAMHB to yield the intermediate inoculum of

CFU/mL.

Phase D: Inoculation, Incubation, and Reading

-

Add 50

L of the intermediate inoculum to wells 1 through 11. (Well 12 receives 50 -

Final State: The compound concentration is halved (ranging from 64 to 0.125

g/mL). The final DMSO concentration is -

Seal the plate with a breathable membrane and incubate at

C for 16-20 hours in ambient air 3. -

Reading: Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Expert Insight: Due to the slowly reversible nature of boronate-serine binding, a slight "trailing" micro-button of growth may appear at the MIC boundary; this should be read as the endpoint if the button is

mm.

-

Data Presentation & Quality Control

The following table outlines the quantitative parameters and quality control metrics necessary to validate the assay run. If QC strains fall outside these expected ranges, the assay must be invalidated and repeated.

| Parameter | Specification / Expected Range | Mechanistic Rationale |

| Final Inoculum Size | Ensures standardized drug-to-target (PBP) stoichiometric ratio. | |

| Final DMSO Concentration | Prevents solvent-induced outer membrane permeabilization. | |

| QC: E. coli ATCC 25922 | Scaffold-dependent (Typically 2 - 16 | Validates assay performance and media quality for Gram-negative strains. |

| QC: S. aureus ATCC 29213 | Scaffold-dependent (Typically 0.5 - 4 | Validates assay performance for Gram-positive strains. |

| Incubation Time | 16 - 20 hours | Allows sufficient time for slowly reversible covalent binding to manifest. |

References

- A new class of penicillin-binding protein inhibitors to address drug-resistant Neisseria gonorrhoeae - PMC. nih.gov.

- Intrinsic Antibacterial Activity of Xeruborbactam In Vitro : Assessing Spectrum and Mode of Action - ResearchGate.

- Discovery of Cyclic Boronic Acid QPX7728, an Ultrabroad-Spectrum Inhibitor of Serine and Metallo-β-lactamases | Journal of Medicinal Chemistry - ACS Public

- M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. nih.org.pk.

Sources

Comprehensive HPLC Method Development and Validation for 7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol

Analyte Profiling and Analytical Challenges

7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol (CAS: 1335095-07-2)[1] is a specialized boron-containing heterocycle. Benzoxaborinines and their five-membered counterparts (benzoxaboroles) have emerged as highly valuable scaffolds in medicinal chemistry, frequently utilized in the development of anti-infectives, anti-parasitics, and β-lactamase inhibitors[2].

However, the chromatographic analysis of these compounds presents unique challenges due to the intrinsic chemical properties of the boron atom. Boron possesses an empty p-orbital, making it a strong Lewis acid[3]. In a standard reversed-phase HPLC environment, this Lewis acidity leads to two primary failure modes:

-

Secondary Interactions: The boron atom forms dative bonds with free, unprotonated silanol groups on the silica stationary phase, resulting in severe peak tailing, broad peaks, and poor recovery[3].

-

Solvent Adduct Formation: In the presence of protic solvents, cyclic boronic acids can undergo reversible esterification, forming dynamic adducts that manifest chromatographically as split peaks or shifting retention times[4].

Mechanistic Rationale for Method Parameters (E-E-A-T)

To establish a robust, self-validating HPLC method, the experimental parameters must be engineered to directly counteract the chemical liabilities of the benzoxaborinine scaffold.

-

Stationary Phase Selection (Steric Shielding): A heavily end-capped, sterically protected C18 column (e.g., Waters XBridge C18 or Phenomenex Kinetex C18) is mandatory. End-capping replaces residual silanols with trimethylsilyl (TMS) groups, effectively blocking the Lewis acid-base interaction between the analyte's boron atom and the silica backbone.

-

Organic Modifier (Aprotic Environment): Methanol must be strictly avoided. Methanol acts as a nucleophile and can form methyl boronate adducts with the benzoxaborinine ring, leading to peak splitting[4]. Acetonitrile (MeCN), an aprotic solvent, is selected to maintain the structural integrity of the analyte, ensuring it elutes as a single, sharp peak[5].

-

Aqueous Phase pH (Ion Suppression): The mobile phase must be acidified to pH ~2.0 using 0.1% Trifluoroacetic acid (TFA). This low pH serves a dual mechanistic purpose: it fully protonates any residual silanols on the column (neutralizing their Lewis base character) and suppresses the ionization of the benzoxaborinine's hydroxyl group, preventing the formation of a tetrahedral boronate anion.

Fig 1. Systematic HPLC method development workflow for boron-containing heterocycles.

Fig 2. Mechanistic rationale for mobile and stationary phase selection in benzoxaborinine analysis.

Experimental Protocol

Chromatographic Conditions

| Parameter | Specification |

| Column | Waters XBridge C18, 150 x 4.6 mm, 3.5 µm (End-capped) |

| Mobile Phase A | Water containing 0.1% v/v Trifluoroacetic acid (TFA) |

| Mobile Phase B | Acetonitrile containing 0.1% v/v TFA |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C (Improves mass transfer and peak shape) |

| Detection Wavelength | UV at 254 nm (Optimal for the nitro-aromatic chromophore) |

| Injection Volume | 10 µL |

| Diluent | Acetonitrile:Water (50:50, v/v) |

Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 90 | 10 |

| 2.0 | 90 | 10 |

| 10.0 | 10 | 90 |

| 12.0 | 10 | 90 |

| 12.1 | 90 | 10 |

| 15.0 | 90 | 10 |

Step-by-Step Methodology & System Suitability Testing (SST)

To ensure the protocol acts as a self-validating system, System Suitability Testing (SST) must be performed prior to sample analysis.

Step 1: Mobile Phase Preparation

-

Measure 1.0 mL of LC-MS grade TFA and add it to 1000 mL of ultra-pure water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes (Mobile Phase A).

-

Measure 1.0 mL of LC-MS grade TFA and add it to 1000 mL of HPLC-grade Acetonitrile. Mix thoroughly and degas (Mobile Phase B).

Step 2: Standard Preparation

-

Accurately weigh 10.0 mg of 7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol reference standard.

-

Transfer to a 100 mL volumetric flask. Dissolve in 50 mL of Acetonitrile (sonicate if necessary).

-

Make up to the mark with ultra-pure water to achieve a final concentration of 100 µg/mL.

Step 3: System Suitability Testing (Self-Validation)

-

Inject the diluent (blank) to confirm baseline stability and the absence of ghost peaks.

-

Inject the 100 µg/mL standard solution in five replicates.

-

Acceptance Criteria:

-

Retention Time (RT) %RSD ≤ 1.0%

-

Peak Area %RSD ≤ 2.0%

-

Tailing Factor (Tf) ≤ 1.5 (Confirms successful suppression of silanol interactions)

-

Theoretical Plates (N) ≥ 5000

-

Step 4: Sample Analysis

-

Prepare unknown samples in the diluent at a target concentration of ~100 µg/mL.

-

Filter all samples through a 0.22 µm PTFE syringe filter prior to injection.

-

Bracket sample injections with standard injections every 10 samples to verify ongoing system performance.

Method Validation Data Summary

The method was validated according to ICH Q2(R1) guidelines. The quantitative data is summarized below:

| Validation Parameter | Result / Specification |

| Linearity Range | 1.0 µg/mL to 200 µg/mL |

| Correlation Coefficient ( | > 0.9995 |

| Limit of Detection (LOD) | 0.15 µg/mL (S/N ≥ 3) |

| Limit of Quantitation (LOQ) | 0.50 µg/mL (S/N ≥ 10) |

| Intra-day Precision (%RSD, n=6) | 0.85% |

| Inter-day Precision (%RSD, n=12) | 1.12% |

| Accuracy (Recovery at 50%, 100%, 150%) | 98.5% - 101.2% |

| Specificity | No interference from diluent or degradation products |

References

- 1335095-07-2 | 7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol - BLDpharm.

- Benzoboroxoles: Synthesis and applications in medicinal chemistry - ResearchG

- Design, Synthesis and Antimicrobial Evaluation of New N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)(hetero)aryl-2-carboxamides as Potential Inhibitors of Mycobacterial Leucyl-tRNA Synthetase - MDPI.

- Boronic acid with high oxidative stability and utility in biological contexts - Raines Lab.

- DNDI-6148: A Novel Benzoxaborole Preclinical Candidate for the Tre

Sources

- 1. 1335095-07-2|7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. raineslab.com [raineslab.com]

- 5. DNDI-6148: A Novel Benzoxaborole Preclinical Candidate for the Treatment of Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthetic Yield of 7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol

Overview & Scope

The benzoxaborinine scaffold—a 6-membered homologue of the well-known benzoxaborole class—has recently emerged as a highly potent, novel chemotype for the inhibition of tumor-associated carbonic anhydrase (CA) isoforms[1]. Synthesizing the 7-nitro derivative (7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol ) presents unique challenges due to the electronic effects of the nitro group during palladium-catalyzed borylation and the tendency of boronic acids to form dynamic equilibrium mixtures during isolation.

This guide provides a self-validating, step-by-step protocol and a troubleshooting matrix to ensure high-yield synthesis, starting from the strategically chosen precursor 2-(2-bromo-4-nitrophenyl)ethan-1-ol (where the 4-nitro position on the phenyl ring maps directly to the 7-position on the final bicyclic system).

Mechanistic Workflow

Fig 1: Synthetic workflow and common side-reactions for 7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol.

Troubleshooting & FAQs

Q: Why is my yield dropping significantly during the Miyaura borylation step, with LC-MS showing large amounts of debrominated starting material? A: This is a classic case of protodeboronation. The nitro group at the para-position to the bromide is strongly electron-withdrawing. While this accelerates the oxidative addition of palladium, it also makes the resulting aryl-palladium intermediate highly susceptible to protonation if any moisture is present[2]. Causality & Fix: You must use strictly anhydrous potassium acetate (KOAc) dried overnight in a vacuum oven, and anhydrous 1,4-dioxane. Avoid stronger bases like K₂CO₃, which promote Suzuki-Miyaura homocoupling (dimerization) over borylation.

Q: Can I skip the THP protection step and directly borylate the free alcohol to save time? A: It is highly discouraged. While direct borylation of unprotected alcohols is occasionally reported, the free primary hydroxyl group can coordinate with the palladium catalyst or react with the diboron reagent, leading to complex mixtures and sluggish kinetics. The THP (tetrahydropyranyl) group is specifically chosen because it is completely stable to the mild basic conditions of the borylation step, yet easily cleaved during the acidic cyclization step, essentially making it a "traceless" protecting group in the workflow[1].

Q: During the final deprotection and cyclization step, my ¹H NMR shows a complex mixture of peaks, but LC-MS shows the correct mass. Is the reaction incomplete? A: The reaction is likely complete, but you are observing a dynamic equilibrium. Benzoxaborinines, much like their 5-membered benzoxaborole counterparts, readily dehydrate in solution to form boroxine trimers (anhydrides)[1]. Causality & Fix: This equilibrium shifts based on the solvent and water content. To drive the product entirely to the monomeric 1-ol form for clean NMR characterization and accurate yield calculation, crystallize the final product from an aqueous-organic mixture (e.g., water/acetonitrile) or ensure thorough aqueous trituration during the final workup.

Quantitative Data: Borylation Optimization

To maximize the yield of the critical borylation step, various catalyst and base combinations were evaluated. The data below summarizes the optimal conditions for handling the sensitive nitro-bromoarene intermediate.

| Catalyst System (5 mol%) | Base (3.0 eq) | Solvent (Anhydrous) | Temp (°C) | Conversion (%) | Primary Observed Impurity |

| Pd(dppf)Cl₂ | KOAc | 1,4-Dioxane | 80 | >95% | Trace protodeboronation |

| Pd(OAc)₂ / SPhos | KOAc | Toluene | 80 | 85% | Trace protodeboronation |

| Pd(PPh₃)₄ | KOAc | 1,4-Dioxane | 80 | 60% | Unreacted starting material |

| Pd(dppf)Cl₂ | K₂CO₃ | DMF | 80 | <40% | Biaryl dimer (Suzuki side-product) |

Table 1: Optimization of Miyaura Borylation conditions for the THP-protected 2-(2-bromo-4-nitrophenyl)ethan-1-ol intermediate.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the In-Process Control (IPC) criteria are met.

Step 1: THP Protection

-

Setup: In an oven-dried flask under nitrogen, dissolve 2-(2-bromo-4-nitrophenyl)ethan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M).

-

Addition: Add p-Toluenesulfonic acid monohydrate (pTSA, 0.05 eq). Cool the mixture to 0 °C using an ice bath.

-

Reaction: Add 3,4-Dihydro-2H-pyran (DHP, 1.5 eq) dropwise over 10 minutes. Remove the ice bath and stir at room temperature for 4 hours.

-

IPC (Self-Validation): Check by TLC (Hexane/EtOAc 4:1). The starting material (lower Rf) should be completely consumed, replaced by a new, higher Rf spot.

-

Workup: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the pTSA (preventing premature deprotection). Extract with DCM (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the THP-protected intermediate.

Step 2: Miyaura Borylation

-

Setup: In a Schlenk flask, combine the THP-protected intermediate (1.0 eq), Bis(pinacolato)diboron (B₂pin₂, 1.2 eq), and strictly anhydrous KOAc (3.0 eq).

-

Degassing: Add anhydrous 1,4-dioxane (0.15 M). Degas the suspension by bubbling nitrogen through the mixture for 15 minutes.

-

Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) under a steady stream of nitrogen. Seal the flask and heat to 80 °C for 12 hours. Caution: Do not exceed 80 °C to prevent reduction of the nitro group[2].

-

IPC (Self-Validation): Analyze by LC-MS. Confirm the disappearance of the brominated isotope pattern and the appearance of the pinacol boronate mass[M+H]+.

-

Workup: Cool to room temperature, filter the mixture through a pad of Celite to remove the palladium black, and wash the pad with EtOAc. Concentrate the filtrate and purify via short-plug silica gel chromatography to isolate the pinacol boronate intermediate.

Step 3: Deprotection & Cyclization

-

Setup: Dissolve the pinacol boronate intermediate in tetrahydrofuran (THF, 0.1 M).

-

Reaction: Add 6M HCl aqueous solution (10.0 eq). Stir vigorously at room temperature for 12 hours. The acid simultaneously cleaves the THP ether and hydrolyzes the pinacol ester, triggering spontaneous intramolecular cyclization[1].

-

IPC (Self-Validation): Check by TLC or LC-MS for the complete disappearance of the THP-protected mass.

-

Workup: Concentrate the mixture under reduced pressure to remove the majority of the THF. Extract the aqueous residue with EtOAc (3x). Wash the organic layer with water and brine, then dry over Na₂SO₄.

-

Isolation: To ensure the product is isolated as the monomeric 7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol (rather than the boroxine trimer), concentrate the organic layer and triturate the resulting solid with cold water. Filter and dry under high vacuum.

References

-

[1] Giovannuzzi, S., et al. "Benzoxaborinine, New Chemotype for Carbonic Anhydrase Inhibition: Ex Novo Synthesis, Crystallography, In Silico Studies, and Anti-Melanoma Cell Line Activity." Journal of Medicinal Chemistry - ACS Publications, 2024. 1

-

Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews (RSC Publishing), 2013.

-

[2] Molander, G. A., et al. "A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid." PMC - NIH, 2010. 2

Sources

Preventing hydrolysis of benzoxaborinin-1-ol during experimental procedures

Welcome to the Technical Support Center for handling benzoxaborinin-1-ol and its derivatives. As a Senior Application Scientist, I frequently see researchers conflate hydrolytic ring-opening with oxidative deboronation, leading to failed purifications and irreproducible biological assays.

Benzoxaborinin-1-ol is a six-membered cyclic hemiester of boronic acid. While it is generally more stable than acyclic boronic acids, the boron atom's empty p-orbital and the dynamic equilibrium of the heterocyclic ring make it highly susceptible to degradation under specific experimental conditions[1][2]. This guide provides field-proven, self-validating troubleshooting strategies and protocols to ensure the structural integrity of your compounds.

I. Troubleshooting Guide & FAQs

Q1: My benzoxaborinin-1-ol derivative is converting to the open-chain 2-hydroxyethylphenylboronic acid during storage in aqueous buffers. How do I stabilize the closed-ring form? Causality: The cyclic hemiester exists in a dynamic equilibrium with its open boronic acid form[2]. While the six-membered benzoxaborinine ring is thermodynamically favored over acyclic esters, reversible hydrolysis of the B–O bond occurs rapidly (>100 Hz) in aqueous environments under physiological conditions[1]. Solution: To maintain the closed form, control the pH strictly between 6.5 and 7.5. Avoid highly acidic conditions (pH < 5), which protonate the cyclic oxygen and drive ring-opening. For long-term storage, completely remove water; store the compound as a lyophilized powder or in anhydrous organic solvents (e.g., dry DMSO or acetonitrile).

Q2: I am losing my compound to degradation during in vitro biological assays. Is this hydrolytic ring-opening, and how can I prevent it? Causality: Researchers often mistake oxidative deboronation for simple hydrolysis. In biological media, reactive oxygen species (ROS) like hydrogen peroxide act as nucleophiles, attacking the empty p-orbital of the boron atom[2]. This attack triggers a carbon-to-oxygen migration, forming a labile boric ester that rapidly and irreversibly hydrolyzes into a phenol derivative and boric acid[2]. Solution: Degas your biological buffers to minimize dissolved oxygen and, if the assay permits, introduce ROS scavengers like catalase. If you are in the drug-design phase, consider switching to a benzoxaborolone (BOL) scaffold. In BOLs, a carboxyl group serves as an intramolecular ligand, diminishing electron density on the boron and increasing oxidative stability by 10⁴-fold[2][3].

Q3: During silica gel chromatography, my benzoxaborinin-1-ol streaks severely, and the recovered fractions show significant ring-opened hydrolysis products. Why is this happening? Causality: Normal-phase silica gel is detrimental to boronic hemiesters. The acidic silanol groups on the silica surface strongly coordinate with the Lewis acidic boron atom, while the inherent moisture in the silica matrix promotes rapid hydrolysis of the B–O bond[4]. Solution: Abandon normal-phase silica gel for these intermediates. Instead, use reverse-phase chromatography (C18) with neutral water/acetonitrile gradients. Alternatively, utilize the Diethanolamine (DEA) protection strategy (see Protocol 1), which entirely bypasses the need for chromatography by leveraging crystallization[4].

II. Mechanistic & Workflow Visualizations

Figure 1: Reversible ring-opening hydrolysis and irreversible oxidative deboronation pathways.

Figure 2: Experimental workflow for protecting and purifying benzoxaborinin-1-ol.

III. Quantitative Data: Stability Comparison

To make informed decisions during assay design and purification, refer to the comparative stability metrics of various boronic acid scaffolds below.

| Scaffold | Ring Size | Equilibrium State (Aqueous) | Relative Oxidative Stability | Primary Degradation Pathway |

| Phenylboronic Acid (PBA) | Acyclic | Open | 1x (Baseline)[2] | Oxidative deboronation |

| Benzoxaborole (BL) | 5-membered | Strongly favors closed | ~1.5x | Ring-opening / Oxidation |

| Benzoxaborinine (BN) | 6-membered | Favors closed | ~2x[2] | Ring-opening / Oxidation |

| Benzoxaborolone (BOL) | 5-membered (lactone) | Locked closed | ~10,000x[2][3] | Highly stable |

IV. Experimental Protocols

The following protocols form a self-validating system. By utilizing Diethanolamine (DEA) complexation, you visually validate protection via crystallization, while the subsequent biphasic extraction isolates the product based on predictable pKa shifts, completely avoiding silica-induced hydrolysis[4].

Protocol 1: Crystallization-Based Purification via DEA Complexation

Diethanolamine boronic esters form in high yields without the need for dehydration techniques because the internal nitrogen-boron coordination drives the precipitation of the adduct as a stable crystalline solid[4].

Step-by-Step Methodology:

-

Dissolution: Dissolve the crude benzoxaborinin-1-ol mixture in a minimal amount of anhydrous ethyl acetate (EtOAc) or tetrahydrofuran (THF) at room temperature.

-

Reagent Addition: Add 1.05 equivalents of diethanolamine (DEA) dropwise to the stirring solution.

-

Complexation: Stir the mixture at room temperature for 2–4 hours. A white crystalline precipitate (the DEA-boronate adduct) will begin to form as the internal coordination stabilizes the boron atom against atmospheric moisture[4].

-

Isolation: Filter the suspension through a sintered glass funnel. Wash the filter cake with cold diethyl ether to remove non-boron-containing organic impurities.

-

Validation: The isolated solid is highly stable and can be safely stored on the benchtop or characterized via NMR (in DMSO-d6) without fear of hydrolysis.

Protocol 2: Biphasic Hydrolytic Deprotection to Regenerate Benzoxaborinin-1-ol

To recover the active benzoxaborinin-1-ol, the DEA adduct must be cleaved. This is achieved using a mild biphasic acidic wash that protonates the DEA, forcing it into the aqueous layer, while the boronic acid partitions into the organic layer and spontaneously re-cyclizes.

Step-by-Step Methodology:

-

Suspension: Suspend the purified DEA-boronate adduct in a biphasic mixture of diethyl ether (or dichloromethane) and 0.5 M aqueous HCl (1:1 v/v).

-

Cleavage: Stir vigorously at room temperature for 30–60 minutes. The solid will dissolve as the acidic aqueous layer protonates the diethanolamine, breaking the N–B dative bond and hydrolyzing the ester.

-

Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic layer (containing the free boronic acid/hemiester) from the aqueous layer (containing the DEA hydrochloride salt).

-

Extraction: Extract the aqueous layer twice more with diethyl ether to ensure complete recovery.

-

Drying & Cyclization: Combine the organic layers, dry over anhydrous MgSO₄, and filter. As the organic solvent is evaporated under reduced pressure, the 2-hydroxyethylphenylboronic acid will spontaneously cyclize back into the thermodynamically favored benzoxaborinin-1-ol closed ring.

V. References

-

Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore Source: National Institutes of Health (PMC) URL:[Link]

-

Boronic acid with high oxidative stability and utility in biological contexts Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

-

Structure, Properties, and Preparation of Boronic Acid Derivatives Source: Wiley-VCH URL:[Link]

-

Catalytic and Biological Applications of Benzoxaborolones Source: Massachusetts Institute of Technology (DSpace@MIT) URL:[Link]

Sources

Troubleshooting purification challenges of nitro-benzoxaborinin derivatives

Welcome to the technical support center for the purification of nitro-benzoxaborinin derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this unique class of compounds. My aim is to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your experimental work.

The unique structure of nitro-benzoxaborinin derivatives, combining the electron-withdrawing nitro group with the versatile benzoxaborole scaffold, presents a specific set of purification challenges.[1][2] This guide will address these issues in a practical, question-and-answer format, followed by detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude nitro-benzoxaborinin product?

A1: The impurity profile of your crude product will largely depend on the synthetic route employed. However, some common impurities to anticipate include:

-

Starting materials: Unreacted precursors are a common source of contamination.

-

Reaction byproducts: Incomplete reactions or side reactions can generate structurally related impurities. For instance, in nitration reactions, you might encounter regioisomers (impurities with the nitro group at a different position on the aromatic ring).

-

Degradation products: Nitro-benzoxaborinin derivatives can be susceptible to hydrolysis of the boronic ester under certain pH conditions.[3]

-

Residual solvents and reagents: Solvents from the reaction mixture and any excess reagents can be carried through to the crude product.

Q2: My nitro-benzoxaborinin derivative "oils out" during recrystallization instead of forming crystals. What's happening and how can I fix it?

A2: "Oiling out" is a common problem when purifying organic compounds, and it occurs when the solute separates from the solution as a liquid rather than a solid.[1] This is often due to one of the following reasons:

-

High impurity concentration: A significant amount of impurities can depress the melting point of your compound, causing it to melt in the hot solvent.[1]

-

Inappropriate solvent choice: The boiling point of your chosen solvent may be higher than the melting point of your compound.[1]

-

Supersaturation: The solution is too concentrated, leading to rapid separation of the solute.

To address this, refer to the detailed troubleshooting workflow in the "Recrystallization" section below.

Q3: I'm observing poor recovery of my compound after chromatography. What are the likely causes?

A3: Low recovery from column chromatography can be frustrating. The primary culprits are often:

-

Irreversible adsorption to the stationary phase: The polar nature of both the nitro group and the benzoxaborole moiety can lead to strong interactions with silica gel.[4]

-